1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol is a synthetic compound belonging to the class of β-amino alcohols. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the β2-adrenergic receptor. Its unique structure allows for modifications and derivatizations, making it a versatile building block in medicinal chemistry research. []
(R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, a potential precursor to 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, can be synthesized with high enantiomeric excess (93% ee) through an asymmetric reduction. [] This reaction utilizes a ketoreductase enzyme and NADPH as a cofactor in a dimethyl sulfoxide (DMSO) solvent system. [] This approach allows for the synthesis of enantiomerically pure compounds, which is crucial for studying the biological activity of each enantiomer individually.
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol can be used as a precursor in condensation reactions with various electrophiles to generate more complex molecules. For instance, reacting it with N-(3-[{2-chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl) acrylamide can lead to the formation of brominated CO-1686, a compound studied for its potential in detecting specific EGFR mutations. []
β2-Adrenergic Receptor Agonists: It can be further modified to synthesize enantiopure forms of clenbuterol, a β2-agonist. [] This is particularly relevant as racemic clenbuterol has shown promise in reducing the risk of Parkinson's disease. Synthesizing and studying the effects of individual enantiomers could elucidate their specific roles in this potential therapeutic benefit. []
EGFR Mutation Detection: Through a series of reactions, including a condensation reaction, it can be transformed into [77Br]BrCO1686. This radiobrominated compound shows promise as a positron emission tomography (PET) imaging probe for detecting activating double mutations L858R/T790M in the epidermal growth factor receptor (EGFR). [] This application is significant in oncology, particularly in non-small-cell lung cancer, where these mutations are associated with resistance to certain tyrosine kinase inhibitors.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: